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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzonitrile

Cat. No.: B150773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-
methoxybenzonitrile, a key intermediate in organic synthesis. It details its chemical and

physical properties, provides established synthesis protocols, and illustrates its application in

modern cross-coupling methodologies.

Core Compound Identification and Properties
2-Bromo-5-methoxybenzonitrile is a substituted aromatic compound widely utilized as a

building block in the synthesis of complex organic molecules, particularly in the fields of

medicinal chemistry and materials science.

Chemical Structure and Identifiers
The structure consists of a benzene ring substituted with a nitrile group, a bromine atom at the

ortho-position (C2), and a methoxy group at the meta-position (C5) relative to the nitrile.

Structure:

Table 1: Compound Identifiers
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Identifier Value Reference

CAS Number 138642-47-4 [1]

Molecular Formula C₈H₆BrNO [1]

Molecular Weight 212.04 g/mol [1]

IUPAC Name 2-bromo-5-methoxybenzonitrile [2]

SMILES COc1ccc(Br)c(c1)C#N [1]

InChI Key
ZQONVYONOASKIY-

UHFFFAOYSA-N
[1]

Physicochemical Properties
Table 2: Physicochemical Data

Property Value Reference

Physical Form White to off-white powder/solid [1]

Melting Point 99-102 °C [1]

Boiling Point 292.8 °C at 760 mmHg [3]

Density 1.563 g/cm³ [3]

Solubility

Insoluble in water. Soluble in

organic solvents such as

dichloromethane and

chloroform.

Safety and Handling
Table 3: GHS Safety Information
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Category Information Reference

Pictogram GHS07 (Exclamation Mark) [1]

Signal Word Warning [1]

Hazard Statements H302 (Harmful if swallowed) [1]

Precautionary Statements
P264, P270, P301+P312,

P501
[1]

Storage

Store at 2-8°C in a dry, well-

ventilated area away from

incompatible substances.

[1]

Synthesis Pathways and Experimental Protocols
2-Bromo-5-methoxybenzonitrile can be synthesized via several routes. The following

protocols detail two common methods starting from commercially available precursors.

Synthesis from 2-Bromo-5-methoxybenzoic Acid
(Ammonolysis)
This method involves the high-temperature conversion of a carboxylic acid to a nitrile using

ammonia. It is suitable for large-scale production.

Experimental Protocol:

Apparatus Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer,

an ammonia gas inlet tube, and a distillation condenser.

Charging the Reactor: Add 400 g of 2-bromo-5-methoxybenzoic acid to the flask.

Reaction Initiation: Begin heating the flask using a heating mantle. Heat until the internal

temperature reaches 180°C, by which point the acid should be mostly molten.

Ammonia Introduction: Introduce a steady stream of ammonia gas into the molten acid

through the inlet tube.
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Staged Heating Profile:

Maintain the reaction temperature between 200-230°C for 6 hours.

Slowly increase the temperature to 230-250°C and hold for 4 hours.

Further increase the temperature to 250-260°C and maintain for 2 hours.

Product Collection: Throughout the heating process, the crude 2-Bromo-5-
methoxybenzonitrile product will distill from the reaction mixture. Collect the distillate.

Work-up and Purification:

Wash the collected crude product with water to remove any unreacted starting material

and ammonium salts.

Separate the organic layer.

Perform vacuum distillation on the crude nitrile to yield the pure product.[3]

Synthesis from 2-Bromo-5-methoxyaniline (Sandmeyer
Reaction)
This classic transformation proceeds via a diazonium salt intermediate, which is subsequently

displaced by a cyanide nucleophile. This method is a cornerstone of aromatic chemistry.

Experimental Protocol:

Diazotization:

In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2-bromo-5-methoxyaniline (1.0 eq)

in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the

temperature does not rise above 5°C.

Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the

diazonium salt.
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Cyanation:

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide

(1.2 eq) in water. Heat gently if necessary to dissolve, then cool to room temperature.

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous

nitrogen evolution will be observed.

After the addition is complete, allow the reaction to warm to room temperature and then

heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

Work-up and Purification:

Cool the reaction mixture and extract the product with an organic solvent (e.g.,

dichloromethane or ethyl acetate) (3x).

Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or recrystallization to

obtain pure 2-Bromo-5-methoxybenzonitrile.

m-Methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid

 Bromination
(e.g., Br₂, H₂O, HOAc)

2-Bromo-5-methoxybenzonitrile

 Ammonolysis
(NH₃, high temp)

2-Bromo-5-methoxyaniline

 Sandmeyer Reaction
(1. NaNO₂, HBr

2. CuCN)

Click to download full resolution via product page

Caption: Key synthesis pathways to 2-Bromo-5-methoxybenzonitrile.

Applications in Cross-Coupling Reactions
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As an aryl bromide, 2-Bromo-5-methoxybenzonitrile is an excellent substrate for palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the

formation of C-C bonds.

Suzuki-Miyaura Coupling: A Representative Protocol
This protocol describes a typical Suzuki-Miyaura reaction coupling 2-Bromo-5-
methoxybenzonitrile with phenylboronic acid to form 5-methoxy-[1,1'-biphenyl]-2-carbonitrile.

Table 4: Reagents for Suzuki-Miyaura Coupling

Reagent M.W.
Amount
(mmol)

Mass/Volume Equivalents

2-Bromo-5-

methoxybenzonit

rile

212.04 1.0 212 mg 1.0

Phenylboronic

Acid
121.93 1.2 146 mg 1.2

Pd(PPh₃)₄ 1155.56 0.03 35 mg 0.03

K₂CO₃

(anhydrous)
138.21 2.0 276 mg 2.0

Toluene - - 5 mL -

Ethanol - - 2 mL -

Water - - 2 mL -

Experimental Protocol:

Inert Atmosphere Setup: Add 2-Bromo-5-methoxybenzonitrile (1.0 eq), phenylboronic acid

(1.2 eq), and potassium carbonate (2.0 eq) to a flame-dried round-bottom flask containing a

magnetic stir bar.

Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g.,

Argon or Nitrogen). Repeat this cycle three times.
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Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium

catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Subsequently, add the degassed

solvents: toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

Reaction: Immerse the flask in a preheated oil bath at 100°C and stir the mixture vigorously

for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

Work-up:

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a

hexane/ethyl acetate gradient) to yield the pure biphenyl product.[4]
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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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